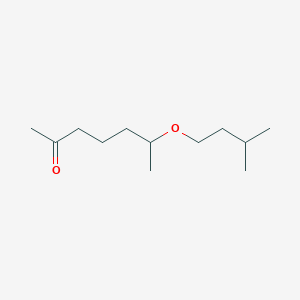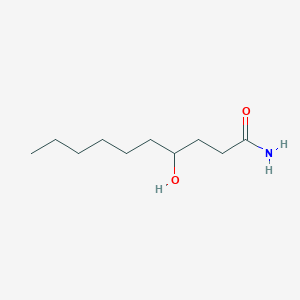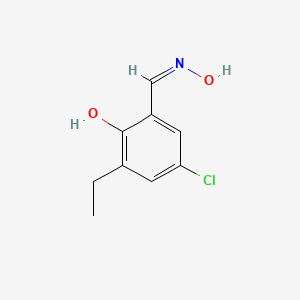
5-Chloro-3-ethyl-2-hydroxybenzaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-ethyl-2-hydroxybenzaldehyde oxime: is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of a hydroxylamine group (-NOH) attached to a carbon atom This compound is derived from 5-chloro-3-ethyl-2-hydroxybenzaldehyde, where the aldehyde group is converted to an oxime group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-3-ethyl-2-hydroxybenzaldehyde oxime typically involves the reaction of 5-chloro-3-ethyl-2-hydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The reaction proceeds as follows:
5-Chloro-3-ethyl-2-hydroxybenzaldehyde+NH2OH⋅HCl→5-Chloro-3-ethyl-2-hydroxybenzaldehyde oxime+H2O+NaCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The oxime group can be oxidized to form nitriles or other oxidized derivatives.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The chloro group in the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Chloro-3-ethyl-2-hydroxybenzaldehyde oxime is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and biochemical pathways. Its derivatives may have potential as bioactive molecules.
Medicine: Oxime derivatives are known for their medicinal properties, including their use as antidotes for organophosphate poisoning. This compound may serve as a precursor for the synthesis of pharmacologically active oxime derivatives.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. It may also be utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-chloro-3-ethyl-2-hydroxybenzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound may act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds.
Comparación Con Compuestos Similares
- 5-Chloro-2-hydroxybenzaldehyde oxime
- 3-Ethyl-2-hydroxybenzaldehyde oxime
- 5-Chloro-3-methyl-2-hydroxybenzaldehyde oxime
Comparison:
- 5-Chloro-3-ethyl-2-hydroxybenzaldehyde oxime is unique due to the presence of both chloro and ethyl groups, which can influence its reactivity and properties.
- 5-Chloro-2-hydroxybenzaldehyde oxime lacks the ethyl group, which may result in different chemical behavior.
- 3-Ethyl-2-hydroxybenzaldehyde oxime lacks the chloro group, which can affect its reactivity towards nucleophiles.
- 5-Chloro-3-methyl-2-hydroxybenzaldehyde oxime has a methyl group instead of an ethyl group, which can lead to variations in steric and electronic effects.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
56911-70-7 |
|---|---|
Fórmula molecular |
C9H10ClNO2 |
Peso molecular |
199.63 g/mol |
Nombre IUPAC |
4-chloro-2-ethyl-6-[(Z)-hydroxyiminomethyl]phenol |
InChI |
InChI=1S/C9H10ClNO2/c1-2-6-3-8(10)4-7(5-11-13)9(6)12/h3-5,12-13H,2H2,1H3/b11-5- |
Clave InChI |
MJXMNZFQFUCVOH-WZUFQYTHSA-N |
SMILES isomérico |
CCC1=C(C(=CC(=C1)Cl)/C=N\O)O |
SMILES canónico |
CCC1=C(C(=CC(=C1)Cl)C=NO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


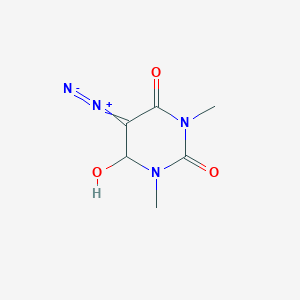
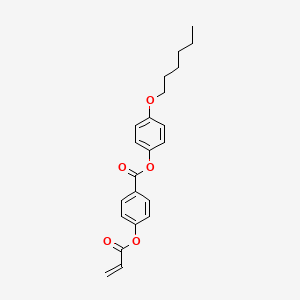
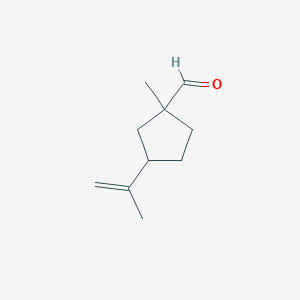
![4-{(E)-[(4-Bromophenyl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B14621030.png)

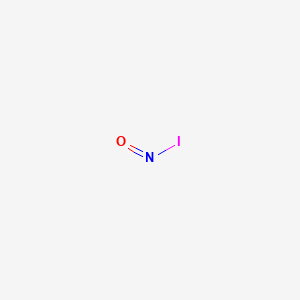
![{9-[4-(Methylsulfanyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14621053.png)
![[9-(4-Fluorophenyl)-9H-fluoren-9-yl]acetaldehyde](/img/structure/B14621054.png)
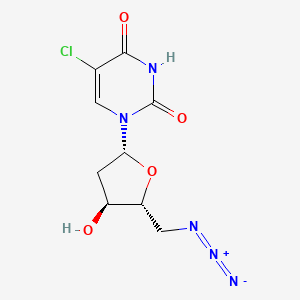

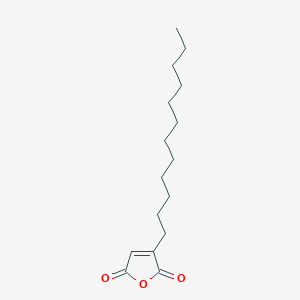
![4-[(Butan-2-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14621071.png)
